![molecular formula C11H15NO B1484936 trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol CAS No. 2147925-13-9](/img/structure/B1484936.png)
trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis of compounds incorporating the cyclobutane ring due to its potential in creating conformationally restricted molecules. For instance, Pérez-Fernández et al. (2008) reported on the synthesis of free and protected 2-amino-1,3-diols with a threoninol substructure incorporating the cyclobutane ring, highlighting the ring's utility in generating compounds with defined conformational restrictions (Pérez-Fernández et al., 2008). Such efforts underscore the cyclobutane ring's role in the selective synthesis of complex molecules with potential utility across various fields.
Structural Analysis and Conformation
The cyclobutane moiety has been explored for its structural implications in molecule design, particularly in peptides. For example, research by Fernandes et al. (2010) on the folding of cyclobutane beta-amino acid oligomers suggests a marked preference for these oligomers to adopt a well-defined 12-helical conformation in both solution and solid states (Fernandes et al., 2010). This study provides insight into how cyclobutane-containing compounds can influence the secondary structure of peptides, offering avenues for the design of novel biomolecules with tailored properties.
properties
IUPAC Name |
(1R,2R)-2-(4-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSNIYESOZXFB-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



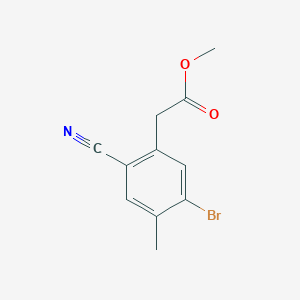
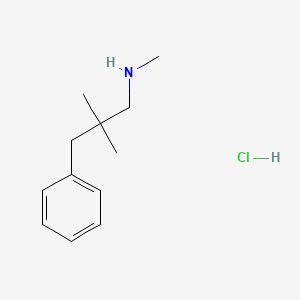
![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)
![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)
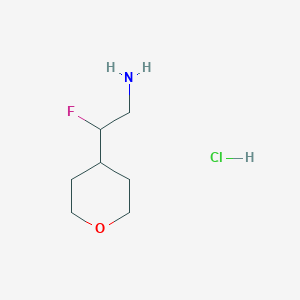

![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)
amine hydrochloride](/img/structure/B1484865.png)
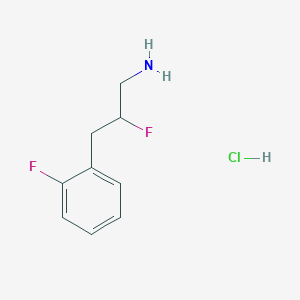
amine hydrochloride](/img/structure/B1484868.png)
amine hydrochloride](/img/structure/B1484870.png)

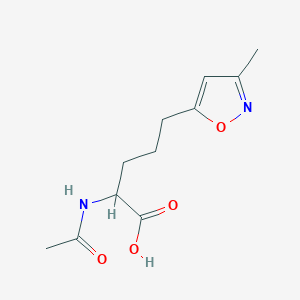
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)